molecular formula C27H30O16 B134624 Quercetin 3-O-robinobioside CAS No. 52525-35-6

Quercetin 3-O-robinobioside

Cat. No. B134624
CAS RN: 52525-35-6
M. Wt: 610.5 g/mol
InChI Key: IKGXIBQEEMLURG-IEBISRBZSA-N
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Description

Quercetin 3-O-robinobioside is a glycosylated form of quercetin, a common antioxidant flavonoid found in vegetables. It is also known as quercitrin, which is 3-rhamnosylquercetin. This compound is of interest due to its potential health benefits, including anti-inflammatory and antioxidant effects .

Synthesis Analysis

The synthesis of this compound in nature involves the attachment of sugar moieties to the quercetin aglycone. This process is typically mediated by glycosyltransferase enzymes in plants. The glycosylation of quercetin improves its water solubility and may affect its bioavailability and biological activity .

Molecular Structure Analysis

Quercetin has a nonplanar molecular structure with cross-conjugation occurring at the C ring. The presence of hydroxyl groups contributes to its ability to scavenge free radicals. The molecular geometry and electronic structure of quercetin have been investigated using semiempirical methods, revealing the presence of radicals in a narrow range of energy . The crystal structure of quercetin shows intramolecular hydrogen bonds and a high degree of hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

This compound can release quercetin upon cleavage by the intestinal microbiota. Quercetin itself can downregulate the inflammatory response through the inhibition of the NF-κB pathway. This suggests that the biological activity of this compound may be mediated through its aglycone, quercetin, after enzymatic cleavage .

Physical and Chemical Properties Analysis

This compound, like quercetin, exhibits several biological functions, including antioxidative and anticancer activities. Its physical properties, such as solubility, may be influenced by the glycosylation. Quercetin's ability to scavenge reactive oxygen species is a key aspect of its chemical properties, which is also expected to be true for its glycosylated forms .

Scientific Research Applications

Antiangiogenic Activity

Quercetin 3-O-robinobioside has been identified as a compound with significant antiangiogenic activity. A study by Kumazawa et al. (2013) demonstrated this activity using the chorioallantoic membrane assay from chick embryos, highlighting its potential in inhibiting the formation of new blood vessels, a process crucial in tumor growth and metastasis.

Medicinal Plant Research

The compound has also been isolated and identified in various medicinal plants. For instance, Murai et al. (2019) isolated this compound from soybean leaves, contributing to understanding the phytochemical profile of these plants, which is essential for their medicinal use.

Effects on Lymphocyte Proliferation

In a study by Brochado et al. (2003), this compound was found to significantly inhibit human lymphocyte proliferation in vitro. This finding is significant in the context of immune response regulation and potential therapeutic applications in immune-related disorders.

Quantitative Analysis in Medicinal Plants

This compound has been quantitatively analyzed in the flowers of Abelmoschus manihot, a plant with pharmacological significance. Lai et al. (2009) developed a method for the simultaneous quantification of this and other flavonols, which is crucial for quality control and standardization of herbal medicines.

Characterization in Other Plants

This compound has also been characterized in other plant species, such as Galega officinalis, as reported by Champavier et al. (2000). Such studies contribute to the understanding of the phytochemical diversity and potential therapeutic applications of various plants.

Pharmacological Activities and Potential Applications

Research by Yang et al. (2020) and Xu et al. (2019) highlights the broader pharmacological activities of quercetin, including its antioxidant, antibacterial, and antiparasitic properties. This broad spectrum of activities underpins its potential for various medical applications.

Anticancer Research

Studies like those by Massi et al. (2017) and Vijayababu et al. (2005) provide insight into the anticancer effects of quercetin and its derivatives. These findings are vital for developing new cancer therapies.

Mechanism of Action

Quercetin 3-O-robinobioside is a natural quercetin-derived flavonol that exhibits antioxidant activities and has been found to have inhibitory activities against leukemia K562 cells . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to target the SARS-CoV-2 main protease . The SARS-CoV-2 main protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the cleavage of the virus’s polyprotein into functional proteins. By inhibiting this protease, this compound can potentially interfere with the replication of the virus.

Mode of Action

This compound interacts with its target, the SARS-CoV-2 main protease, through a process known as molecular docking . The compound binds to the protease, resulting in a decrease in the enzyme’s activity. The binding energy of this compound to the SARS-CoV-2 main protease was found to be -7.97 kcal/mol, indicating a favorable interaction .

Biochemical Pathways

It is known that the compound’s inhibitory effect on the sars-cov-2 main protease can potentially disrupt the life cycle of the sars-cov-2 virus, thereby preventing its replication .

Pharmacokinetics

It is known that quercetin, the parent compound of this compound, is poorly soluble in water and has low bioavailability due to rapid metabolism and plasma clearance

Result of Action

This compound exhibits in-vitro inhibitory activities against leukemia K562 cells . This suggests that the compound may have potential therapeutic applications in the treatment of leukemia.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, light conditions can affect the accumulation of flavonoids in plant tissues . .

Safety and Hazards

Users should avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation of Quercetin 3-O-robinobioside . Prolonged or repeated exposure should be avoided .

Future Directions

While the future directions of Quercetin 3-O-robinobioside are not explicitly mentioned in the search results, the parent compound quercetin has potential applications in nutraceuticals, pharmaceuticals, and functional foods to promote overall well-being and disease prevention . Further studies are needed to elucidate its mechanisms of action, optimize its bioavailability, and assess its long-term safety for widespread utilization .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-IEBISRBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Quercetin 3-O-robinobioside and where is it found?

A1: this compound is a flavonol glycoside. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, and glycosides are molecules where a sugar is bound to another functional group. this compound has been identified in various plants, including:

  • Nerium indicum Mill (Oleander) []
  • Boerhaavia diffusa L. (Punarnava) []
  • Glycine max (Soybean) []
  • Leonurus heterophyllus (Chinese motherwort) []
  • Vaccinium corymbosum (Blueberry) []
  • Alpinia katsumadai (Katsumada galangal) []
  • Ziziphus jujuba Mill. (Jujube) [, ]
  • Amelanchier alnifolia Nutt. (Saskatoon berry) []
  • Scopolia species []
  • Asarum europaeum L. (European wild ginger) []
  • Coccinia grandis (L.) Voigt (Ivy Gourd) []
  • Citrus sinensis (Sweet orange) and Citrus aurantifolia (Lime) []
  • Millettia aboensis (Hook. F.) Baker []
  • Taverniera aegyptiaca Bioss []
  • Aspalathus linearis (Rooibos) []
  • Clausena lansium (Lour.) Skeels (Wampee) []
  • Adenocalymma axillarum (K.Schum.) L.G. Lohmann []
  • Fagopyrum esculentum (Common Buckwheat) and Fagopyrum tataricum (Tartary Buckwheat) [, , , ]
  • Abelmoschus manihot (Aibika) [, , ]
  • Carissa edulis (Num-Num) []
  • Casearia arborea (Celastraceae) []
  • Annona squamosa(Custard apple) []
  • Cornus mas L (Cornelian Cherry) []

Q2: What are the potential health benefits of this compound?

A2: While this compound itself hasn't been extensively studied in clinical trials, research suggests that it, along with other flavonoids, might contribute to the potential health benefits of the plants in which it is found. Some studies have investigated the anti-inflammatory and antioxidant properties of extracts containing this compound [, , ]. For example, in vitro studies using an extract from Tartary buckwheat sprouts, which contains this compound, showed a reduction in proinflammatory mediators in lipopolysaccharide-stimulated macrophages [].

Q3: Have there been any studies on the safety and toxicity of this compound?

A3: Specific toxicity studies focusing solely on this compound are limited. It's important to note that the safety and potential effects of isolated compounds can differ from the effects of consuming the whole plant.

Q4: Are there any analytical techniques for identifying and quantifying this compound in plant material?

A4: Yes, researchers utilize various analytical techniques to identify and quantify this compound. These include:

  • High-performance liquid chromatography (HPLC) [, , , , , , , , , ]
  • Ultra-performance liquid chromatography (UPLC) [, , , ]
  • Mass spectrometry (MS) [, , , , , , , ]
  • Nuclear magnetic resonance (NMR) [, , , , , , , ]
  • Capillary Zone Electrophoresis (CZE) []
  • High-speed countercurrent chromatography (HSCCC) []

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